molecular formula C15H17N3O7 B11691922 Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate

Katalognummer: B11691922
Molekulargewicht: 351.31 g/mol
InChI-Schlüssel: FQBKJYWHLRWWIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The compound also features a benzoyl group substituted with two nitro groups at the 3 and 5 positions, and an ethyl ester group at the 4 position of the piperidine ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Vorbereitungsmethoden

The synthesis of Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoyl chloride to introduce nitro groups at the 3 and 5 positions. This is followed by the reaction with piperidine-4-carboxylate under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. .

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitro groups and the piperidine ring play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate specific pathways by interacting with key proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate enzyme activity and receptor signaling .

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

Eigenschaften

Molekularformel

C15H17N3O7

Molekulargewicht

351.31 g/mol

IUPAC-Name

ethyl 1-(3,5-dinitrobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H17N3O7/c1-2-25-15(20)10-3-5-16(6-4-10)14(19)11-7-12(17(21)22)9-13(8-11)18(23)24/h7-10H,2-6H2,1H3

InChI-Schlüssel

FQBKJYWHLRWWIU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.